molecular formula C10H14N2O4 B1683472 Valofane CAS No. 3258-51-3

Valofane

Cat. No.: B1683472
CAS No.: 3258-51-3
M. Wt: 226.23 g/mol
InChI Key: LVJAHKSVOQLCEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valofane is synthesized through a series of chemical reactions involving the formation of a tetrahydrofuran ring. The key steps include the reaction of an allyl group with a carbamoyl group, followed by the formation of a lactone ring .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Valofane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, and substituted compounds .

Scientific Research Applications

Valofane has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

    Barbiturates: Structurally related compounds that also act on GABA receptors.

    Primidone: A similar drug that is metabolized into phenobarbital and phenylethylmalonamide.

    Proxibarbital: The active metabolite of Valofane.

Uniqueness: this compound is unique in its structure, which includes an allyl group and a tetrahydrofuran ring. This structure allows it to be metabolized into proxibarbital, distinguishing it from other barbiturates and similar compounds .

Properties

CAS No.

3258-51-3

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(7(13)12-9(11)15)5-6(2)16-8(10)14/h3,6H,1,4-5H2,2H3,(H3,11,12,13,15)

InChI Key

LVJAHKSVOQLCEV-UHFFFAOYSA-N

SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N

Appearance

Solid powder

3258-51-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-allophenyl-2-allyl-gamma-valerolactone
allophanyl allyl valerolactone
allophanyl-1-allyl-1-valero-3-lactone
alpha-allophanyl-alpha-allyl-gamma-valerolactone
alpha-allyl-alpha-allophanyl-gamma-valerolactone
HH 10018
valofan
valofane
valofane, (cis)-isomer
valofane, (trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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